molecular formula C15H12N2O B13896269 Benzenamine, 4-(6-quinolinyloxy)-

Benzenamine, 4-(6-quinolinyloxy)-

Cat. No.: B13896269
M. Wt: 236.27 g/mol
InChI Key: LNYSUIVYLJXULC-UHFFFAOYSA-N
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Description

Benzenamine, 4-(6-quinolinyloxy)-: is an organic compound with the molecular formula C15H12N2O. It is a derivative of benzenamine (aniline) where the hydrogen atom on the benzene ring is replaced by a quinolinyloxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(6-quinolinyloxy)- typically involves the reaction of 4-aminophenol with 6-chloroquinoline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-aminophenol attacks the chlorine atom on 6-chloroquinoline, resulting in the formation of the quinolinyloxy linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dichloromethane and ethanol, and the reaction is typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 4-(6-quinolinyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenamine, 4-(6-quinolinyloxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(6-quinolinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: Benzenamine, 4-(6-quinolinyloxy)- is unique due to its specific substitution pattern and the presence of the quinolinyloxy group, which imparts distinct chemical and biological properties.

Biological Activity

Benzenamine, 4-(6-quinolinyloxy)- is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables and case studies from various research findings.

1. Overview of Biological Activity

The compound exhibits several significant biological activities, including:

  • Antibacterial Activity
  • Antioxidant Activity
  • Anticancer Activity
  • Potential Anti-inflammatory Effects

2. Antibacterial Activity

Research has shown that Benzenamine, 4-(6-quinolinyloxy)- has moderate antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus12Moderate
Escherichia coli10Moderate
Pseudomonas aeruginosa8Low
Bacillus subtilis15Moderate

The results indicate that the compound showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

3. Antioxidant Activity

The antioxidant potential of Benzenamine, 4-(6-quinolinyloxy)- was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential for use in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Evaluation

Concentration (µg/mL)% Inhibition of DPPH Radical
5035
10055
20075

The data shows that as the concentration increases, the inhibition percentage also rises, confirming its efficacy as an antioxidant .

4. Anticancer Activity

Benzenamine, 4-(6-quinolinyloxy)- has been investigated for its anticancer properties against various cancer cell lines. A notable study highlighted its selective cytotoxicity towards HeLa cells.

Case Study: HeLa Cell Line

In vitro studies showed that treatment with Benzenamine resulted in:

  • IC50 Value : Approximately 65 µM
  • Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.
  • Synergistic Effect : When combined with cisplatin, it enhanced cytotoxicity (Combination Index < 0.9).

These findings suggest that Benzenamine could be a promising candidate for further development in cancer therapy .

5. Potential Anti-inflammatory Effects

Though less studied, preliminary data indicate that Benzenamine may possess anti-inflammatory properties. Research on quinoline derivatives has shown that they can inhibit pro-inflammatory cytokines, which may extend to this compound as well .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4-quinolin-6-yloxyaniline

InChI

InChI=1S/C15H12N2O/c16-12-3-5-13(6-4-12)18-14-7-8-15-11(10-14)2-1-9-17-15/h1-10H,16H2

InChI Key

LNYSUIVYLJXULC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC3=CC=C(C=C3)N)N=C1

Origin of Product

United States

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